2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole
Description
Structural Significance of 1,3,4-Oxadiazole Core in Bioactive Compounds
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, arranged in positions 1, 3, and 4. This configuration confers aromaticity and planarity, enabling π-π stacking interactions with biomolecular targets such as tyrosine or phenylalanine residues in enzymes. The compound 2-chloro-5-(3-methylphenyl)-1,3,4-oxadiazole exemplifies these properties, where:
- Chlorine at position 2 acts as an electron-withdrawing group (EWG), polarizing the ring and enhancing electrophilicity for nucleophilic attack.
- 3-Methylphenyl at position 5 provides steric bulk and hydrophobic interactions, improving binding affinity to hydrophobic enzyme pockets.
Table 1: Electronic and Steric Effects of Substituents in 1,3,4-Oxadiazoles
| Substituent Position | Electronic Effect | Biological Impact |
|---|---|---|
| C2 (Chlorine) | EWG (σₚ = 3.69) | Enhances enzyme inhibition |
| C5 (3-Methylphenyl) | EDS (σₘ = -0.07) | Optimizes hydrophobic binding |
The compound’s UV absorption at λmax 276 nm confirms extended conjugation from the 3-methylphenyl group, which stabilizes the excited state. This electronic profile facilitates interactions with biological targets like mycobacterial enoyl reductase (InhA), where π-π stacking with Phe149 and Tyr158 residues is critical for antitubercular activity.
Historical Evolution of this compound Research
The synthesis and application of this compound have evolved through three key phases:
Early Synthetic Methods (2000–2010)
Initial routes involved cyclization of 3-methylbenzoic acid hydrazides with phosphoryl chloride (POCl3), yielding low efficiencies (45–50%) due to competing side reactions. Purification relied on silica gel chromatography, limiting scalability.Mechanistic Advancements (2011–2020)
Studies by Dhumal et al. revealed that tosyl chloride-mediated cyclization of thiosemicarbazides improved yields to 68–72% by minimizing oxidative byproducts. Computational docking studies concurrently identified the compound’s potential as a telomerase inhibitor, spurring anticancer research.Modern Applications (2021–Present)
Radical cross-dehydrogenative coupling strategies enabled metal-free synthesis under mild conditions, achieving 85% yield and scalability for industrial production. Recent work highlights its efficacy against Staphylococcus aureus (MIC = 4 µg/mL) and α-glucosidase inhibition (IC50 = 1.8 µM), positioning it as a dual-action therapeutic candidate.
Key Milestones
- 2021 : Identification of chlorine’s role in stabilizing metabolic degradation pathways.
- 2023 : Development of continuous flow reactors for gram-scale synthesis.
Properties
Molecular Formula |
C9H7ClN2O |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
2-chloro-5-(3-methylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H7ClN2O/c1-6-3-2-4-7(5-6)8-11-12-9(10)13-8/h2-5H,1H3 |
InChI Key |
RXMCAIGGWMNWTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methylbenzoic acid hydrazide with phosphoryl chloride, which facilitates the formation of the oxadiazole ring. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at position 2 undergoes nucleophilic displacement with various nucleophiles, enabling structural diversification:
Key Findings :
-
Amine substitution proceeds efficiently with HATU/DIPEA coupling reagents in dichloromethane (DCM), achieving >90% conversion .
-
Thiolation using carbon disulfide requires alkaline conditions and prolonged heating to overcome ring strain .
Cycloaddition and Ring-Opening Reactions
The 1,3,4-oxadiazole core participates in [3+2] cycloadditions and ring-opening transformations:
2.1. With Nitrile Oxides
Under microwave irradiation (100°C, 30 min), the compound reacts with nitrile oxides to form 1,2,4-oxadiazole hybrids:
Yield : 65–82%
2.2. Acid-Catalyzed Hydrolysis
In concentrated HCl at 80°C (4 h), the oxadiazole ring hydrolyzes to form a diacylhydrazine intermediate :
Yield : 88%
Cross-Coupling Reactions
The 3-methylphenyl group enables Suzuki-Miyaura and Ullmann-type couplings:
Mechanistic Insight :
-
The chloro group acts as a directing moiety in Pd-catalyzed couplings, favoring para-substitution on the phenyl ring .
-
Copper-mediated reactions show tolerance for electron-withdrawing substituents .
Biological Activity Correlations
Derivatives synthesized via these reactions demonstrate pharmacological potential:
Synthetic Optimization :
-
POCl₃-mediated cyclizations at 60–100°C enhance yields (75–92%) compared to PPA or H₂SO₄ .
-
Solvent polarity critically affects reaction rates (DCM > THF > DMF) .
Stability and Degradation Pathways
The compound degrades under UV light (λ = 254 nm) via radical-mediated C–Cl bond cleavage, forming 5-(3-methylphenyl)-1,3,4-oxadiazol-2-ol as the primary photoproduct . Hydrolytic stability exceeds 24 h in pH 7.4 buffer but drops to <1 h in 1M NaOH .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives, including 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole, as promising anticancer agents.
Mechanism of Action:
- 1,3,4-Oxadiazoles exhibit anticancer activity by inhibiting key enzymes and growth factors such as telomerase and topoisomerase .
- Molecular docking studies suggest that these compounds can bind effectively to target proteins involved in cancer proliferation .
Case Studies:
- Cytotoxicity Assays: Compounds within the oxadiazole class have shown significant cytotoxic effects against various cancer cell lines. For instance, studies reported that certain derivatives demonstrated over 90% inhibition against breast and CNS cancer cell lines at low concentrations .
- In Vivo Studies: In animal models, oxadiazole derivatives have been shown to induce apoptosis in tumor cells and reduce tumor growth significantly .
Antimicrobial Properties
The antimicrobial potential of this compound has been investigated extensively.
Types of Activity:
- Bacterial Inhibition: Compounds in this class have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli .
- Fungal Activity: Some oxadiazoles have also been evaluated for antifungal properties, showing promising results against various fungal strains .
Research Findings:
- A study found that specific substitutions on the oxadiazole ring enhance antimicrobial activity. The presence of electronegative groups like chlorine was noted to improve efficacy .
Anti-Diabetic Effects
Emerging research indicates that this compound may possess anti-diabetic properties.
Mechanism:
- These compounds are believed to lower glucose levels through various mechanisms including enhancing insulin sensitivity and inhibiting glucose absorption in the intestines .
Experimental Evidence:
- Drosophila Models: In vivo studies using genetically modified Drosophila melanogaster models demonstrated that certain oxadiazole derivatives significantly reduced glucose levels compared to control groups .
- Cell Line Studies: Cytotoxic assays on pancreatic cell lines indicated that some derivatives promote apoptosis in diabetic conditions .
Summary Table of Applications
| Application | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Inhibition of enzymes (telomerase) | Over 90% inhibition in various cancer cell lines |
| Antimicrobial | Disruption of bacterial cell walls | Effective against Staphylococcus aureus and E. coli |
| Anti-Diabetic | Enhances insulin sensitivity | Significant glucose reduction in Drosophila models |
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole varies based on its application. In medicinal chemistry, it may exert its effects by interacting with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved can include:
Enzyme Inhibition: The compound can inhibit enzymes crucial for the survival of pathogens, leading to antimicrobial effects.
Receptor Binding: It can bind to receptors involved in cell signaling pathways, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
The pharmacological and chemical properties of 1,3,4-oxadiazoles are highly dependent on substituent type, position, and electronic effects. Below is a systematic comparison of 2-chloro-5-(3-methylphenyl)-1,3,4-oxadiazole with structurally related derivatives.
Key Observations :
- Electron-withdrawing groups (EWGs) at C2 (e.g., Cl, NO₂) enhance CNS depressant and anticonvulsant activities due to increased electrophilicity and membrane permeability .
- Electron-donating groups (EDGs) at C5 (e.g., 3-methylphenyl) improve enzyme inhibitory effects, such as α-glucosidase inhibition, likely by optimizing steric and hydrophobic interactions with biological targets .
- Amino substituents at C2 (e.g., NH₂) shift activity toward antimicrobial applications, as seen in 2-amino-5-aryl derivatives .
Positional Isomerism and Activity
- 3-Methylphenyl vs. 4-Methylphenyl : Derivatives with a 3-methylphenyl group at C5 (e.g., the target compound) exhibit superior α-glucosidase inhibition compared to 4-methylphenyl analogs. This is attributed to better spatial alignment with the enzyme’s active site .
- Chlorine at C2 vs. C5 : Chlorine at C2 (as in the target compound) favors enzyme inhibition, whereas chlorine at C5 (e.g., 5-(4-chlorophenyl)-2-(chloromethyl)-1,3,4-oxadiazole) is associated with structural diversity but uncharacterized bioactivity .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The 3-methylphenyl group increases lipophilicity (logP ≈ 3.2 estimated), enhancing membrane permeability compared to polar derivatives like 5-(4-pyridyl) analogs .
- Stability : The chlorine atom at C2 stabilizes the oxadiazole ring against metabolic degradation, extending half-life in vivo compared to unsubstituted analogs .
Biological Activity
2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects supported by various case studies and research findings.
1. Antimicrobial Activity
The antimicrobial properties of 1,3,4-oxadiazoles, including this compound, have been extensively studied. These compounds exhibit significant activity against a range of pathogens.
Case Studies and Findings
- A study demonstrated that oxadiazole derivatives showed effective antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL .
- Another investigation highlighted that compounds with oxadiazole cores exhibited potent anti-H. pylori activity with an MIC of 0.1 µg/mL .
Table 1: Antimicrobial Activity of this compound Derivatives
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 4 - 32 | |
| Escherichia coli | 64 - 256 | |
| Pseudomonas aeruginosa | 64 - 256 | |
| Helicobacter pylori | 0.1 |
2. Anticancer Activity
The anticancer potential of oxadiazole derivatives has been a focal point in recent pharmacological research. These compounds are known to inhibit tumor growth through various mechanisms.
Research Findings
- A review summarized the anticancer properties of several oxadiazole derivatives, where specific compounds demonstrated IC50 values as low as 0.67 µM against prostate cancer cell lines (PC-3) and other types such as colon (HCT-116) and renal (ACHN) cancers .
- In vitro studies indicated that the introduction of specific substituents on the oxadiazole ring could enhance cytotoxicity against various cancer cell lines .
Table 2: Anticancer Activity of Oxadiazole Derivatives
3. Other Biological Activities
Apart from antimicrobial and anticancer activities, oxadiazoles have shown promise in other therapeutic areas:
Anticonvulsant Activity
Research indicates that certain oxadiazole derivatives exhibit anticonvulsant properties in animal models . The introduction of specific functional groups has been shown to enhance this activity significantly.
Anti-inflammatory and Analgesic Effects
Oxadiazoles have also been noted for their anti-inflammatory effects in various models. Some derivatives were effective in reducing inflammation markers in experimental setups .
Q & A
Q. What are the established synthetic routes for 2-chloro-5-(3-methylphenyl)-1,3,4-oxadiazole, and how are intermediates characterized?
Methodological Answer: The compound is typically synthesized via cyclization of acylhydrazides or halogenation of precursor oxadiazoles. For example, 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole intermediates are reacted with substituted benzoyl chlorides to form target compounds . Characterization involves:
- IR spectroscopy : Identification of C=N (1610–1620 cm⁻¹) and C-O-C (1260–1270 cm⁻¹) stretching vibrations.
- NMR analysis : H NMR signals for aromatic protons (δ 6.9–8.3 ppm) and methyl groups (δ 2.3–2.4 ppm) confirm substitution patterns .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 274–532) validate molecular weight .
Q. How is antimicrobial activity evaluated for this compound, and what are common experimental parameters?
Methodological Answer: Antimicrobial assays follow standardized protocols:
- Test strains : Gram-positive (S. aureus), Gram-negative (E. coli), and fungi (C. albicans) .
- Concentration : 1000 ppm in DMF, with ciprofloxacin/griseofulvin as positive controls .
- Zone of inhibition : Measured after 24–48 hours at 28–35°C. Activity correlates with electron-withdrawing substituents (e.g., Cl, NO) enhancing potency .
Q. What analytical techniques are used to confirm purity and structural integrity?
Methodological Answer:
- Elemental analysis : Matches calculated vs. observed C/H/N/O percentages (e.g., C: 66.55% observed vs. 66.59% calculated) .
- HPLC : Retention time consistency under isocratic conditions (C18 column, methanol/water mobile phase) .
- Melting point determination : Sharp melting ranges (e.g., 201–203°C) indicate high purity .
Advanced Research Questions
Q. How can computational methods optimize the drug-likeness and target binding of this compound?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like GSK-3β. The oxadiazole ring acts as a bioisostere for carbonyl groups, enhancing hydrogen bonding .
- ADME prediction : SwissADME calculates logP (∼2.8), suggesting moderate hydrophobicity. Metabolic stability is improved due to oxadiazole’s resistance to hydrolysis .
- QSAR models : Substituent effects (e.g., 3-methylphenyl vs. 4-chlorophenyl) correlate with IC values in cancer cell lines .
Q. How do structural modifications impact biological activity? Provide SAR insights.
Methodological Answer:
- Electron-withdrawing groups : Chlorine at position 2 enhances antimicrobial activity (zone of inhibition: 18–22 mm vs. 12–15 mm for unsubstituted analogs) .
- Methoxy substituents : Increase solubility but reduce membrane permeability (logP decreases by 0.5 units) .
- Hybrid scaffolds : Combining oxadiazole with pyridine (e.g., 2-chloro-3-pyridyl) improves anticancer activity (IC: 8.2 µM vs. 25.6 µM for parent compound) .
Q. What advanced spectroscopic techniques resolve crystallographic or electronic properties?
Methodological Answer:
- X-ray diffraction (XRD) : Single-crystal analysis reveals dihedral angles (e.g., 15.8° between oxadiazole and phenyl rings) and intermolecular π-π stacking (3.6 Å spacing) .
- UV-Vis spectroscopy : Absorption maxima at 270–290 nm ( transitions) correlate with conjugation length .
- Cyclic voltammetry : Redox peaks at −1.2 V (reduction) and +1.5 V (oxidation) indicate electron-deficient aromatic systems .
Data Contradictions and Resolution
Q. How can discrepancies in reported synthetic yields be addressed?
Methodological Answer: Yields vary due to:
- Reaction time : 18–20 hours for 82% yield vs. 24 hours for 72% yield in analogous syntheses .
- Solvent polarity : Ethanol/water mixtures (20–30%) improve recrystallization efficiency vs. pure ethanol .
- Catalyst use : KI or phase-transfer catalysts (e.g., TBAB) increase yields by 10–15% in halogenation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
